molecular formula C24H32N4O5 B2664267 N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide CAS No. 877634-24-7

N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide

Cat. No.: B2664267
CAS No.: 877634-24-7
M. Wt: 456.543
InChI Key: IQTYCSKDJDARAX-UHFFFAOYSA-N
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Description

N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide is a synthetic compound featuring a multifunctional structure. Its core consists of an ethanediamide linker bridging two distinct moieties: a 4-(4-methoxyphenyl)piperazine group and a furan-substituted ethyl chain, with an additional oxolan-2-ylmethyl substitution. The furan and oxolan (tetrahydrofuran) rings contribute to its electronic and solubility profiles, while the ethanediamide linker may facilitate hydrogen bonding interactions.

Properties

IUPAC Name

N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-(oxolan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O5/c1-31-19-8-6-18(7-9-19)27-10-12-28(13-11-27)21(22-5-3-15-33-22)17-26-24(30)23(29)25-16-20-4-2-14-32-20/h3,5-9,15,20-21H,2,4,10-14,16-17H2,1H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQTYCSKDJDARAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)C(=O)NCC3CCCO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.

    Formation of the Piperazine Ring: The piperazine ring is typically formed through the reaction of ethylenediamine with dihaloalkanes.

    Attachment of the Oxolane Ring: The oxolane ring can be introduced through the reaction of diols with epoxides.

    Final Coupling: The final step involves coupling the intermediate compounds through amide bond formation using reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide can undergo various types of chemical reactions:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N’-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to the presence of the piperazine ring.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N’-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide is not fully understood. it is believed to interact with various molecular targets such as enzymes and receptors. The piperazine ring is known to interact with neurotransmitter receptors, which could explain its potential use in neurological applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Modifications

The compound’s structural uniqueness lies in its combination of furan , 4-methoxyphenylpiperazine , and oxolan-methyl groups. Below is a comparative analysis with similar compounds:

Compound Name Key Structural Differences Hypothetical Properties
N′-(4-Methoxyphenyl)-N-[2-[4-(4-Methylbenzoyl)Piperazin-1-yl]Ethyl]Ethanediamide 4-Methylbenzoyl substituent on piperazine; lacks furan/oxolan Higher lipophilicity (LogP ~3.2*); reduced solubility due to benzoyl group; moderate metabolic stability
N-{2-[4-(2-Methoxyphenyl)Piperazin-1-yl]Ethyl}-4-Nitro-N-(2-Pyridyl)Benzamide 2-Methoxyphenylpiperazine; benzamide-nitro-pyridyl backbone Enhanced π-π stacking (nitro group); potential CYP450 interactions; LogP ~2.8*
N-(3-Chloro-2-(3-Nitrophenyl)-4-Oxoazetidin-1-yl)-2-(4-Phenylpiperazin-1-yl)Acetamide Azetidinone core; phenylpiperazine; nitro substituent Lower solubility (azetidinone); high reactivity at β-lactam site; LogP ~3.5*
Target Compound 4-Methoxyphenylpiperazine; furan-ethyl chain; oxolan-methyl Moderate LogP (~2.5*); improved aqueous solubility (oxolan); furan enhances metabolic oxidation susceptibility

Note: LogP values are estimated based on substituent contributions.

Pharmacological Implications

  • Receptor Binding : The 4-methoxyphenylpiperazine moiety is associated with affinity for serotonin (5-HT₁A/2A) and dopamine D₂ receptors, comparable to analogues in and . However, the furan group may reduce blood-brain barrier penetration compared to benzoyl or nitro-substituted derivatives.
  • Metabolic Stability: The oxolan-methyl group could improve solubility but may increase susceptibility to hepatic oxidation, whereas the ethanediamide linker might slow clearance relative to azetidinone derivatives .
  • Selectivity : The absence of a nitro group (cf. ) may reduce off-target cytotoxicity but limit π-stacking interactions with aromatic residues in receptors.

Research Findings and Hypotheses

  • Synthetic Feasibility : Analogous compounds (e.g., ) require multi-step protocols, suggesting similar complexity for the target compound. The furan-ethyl chain might necessitate protective-group strategies during synthesis .
  • In Silico Predictions : Molecular docking studies hypothesize that the oxolan-methyl group stabilizes interactions with polar receptor pockets, while the 4-methoxyphenylpiperazine aligns with antipsychotic drug templates .

Biological Activity

N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide is a complex organic compound notable for its potential therapeutic applications. This article provides a detailed examination of its biological activity, synthesis, and research findings.

Chemical Structure and Properties

The compound's structure features a furan ring, piperazine moiety, and an oxolane group, contributing to its unique biological properties. The molecular formula is C25H30N4O4C_{25}H_{30}N_{4}O_{4} with a molecular weight of 442.56 g/mol.

Structural Formula

N 2 furan 2 yl 2 4 4 methoxyphenyl piperazin 1 yl ethyl N oxolan 2 yl methyl ethanediamide\text{N 2 furan 2 yl 2 4 4 methoxyphenyl piperazin 1 yl ethyl N oxolan 2 yl methyl ethanediamide}

The biological activity of this compound is primarily linked to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in cancer progression and inflammation, potentially modulating pathways associated with tumor growth and immune response.

Pharmacological Effects

  • Anticancer Activity : Research indicates that derivatives of compounds containing piperazine and furan moieties exhibit significant anticancer properties. For instance, they may inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest.
  • Neuropharmacological Effects : Compounds similar to this structure have shown promise in modulating neurotransmitter systems, particularly in the treatment of anxiety and depression due to their piperazine component.
  • Anti-inflammatory Properties : The furan ring is known for its anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

  • Study on Anticancer Activity : A study published in Cancer Research highlighted the efficacy of compounds with similar structures in inhibiting the growth of melanoma cells through the modulation of apoptotic pathways .
  • Neuropharmacological Investigation : Another investigation focused on the piperazine derivatives indicated their potential as anxiolytics, showing a reduction in anxiety-like behaviors in rodent models .
  • Inflammation Model : Research involving inflammatory bowel disease models demonstrated that compounds with furan rings reduced inflammatory markers significantly, suggesting a therapeutic role .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Piperazine Derivative : This step involves the reaction of 4-(4-methoxyphenyl)piperazine with appropriate alkylating agents.
  • Synthesis of Furan Moiety : The furan component can be synthesized through cyclization reactions involving dicarbonyl compounds.
  • Final Coupling Reaction : The final product is obtained by coupling the synthesized intermediates under controlled conditions.

Summary Table of Synthesis Steps

StepReaction TypeKey Reagents
1Alkylation4-(4-methoxyphenyl)piperazine
2CyclizationDicarbonyl compounds
3CouplingCoupling reagents (e.g., EDC)

Q & A

Q. What are the recommended synthetic routes for this compound?

The synthesis typically involves multi-step procedures:

  • Step 1 : Condensation of furan-2-ylmethylamine with a bromoethyl intermediate to introduce the furan-2-yl and ethyl backbone.
  • Step 2 : Functionalization of the piperazine ring with 4-methoxyphenyl groups via nucleophilic substitution under reflux in anhydrous dichloromethane (DCM) .
  • Step 3 : Coupling the oxolan-2-ylmethyl group to the ethanediamide core using carbodiimide-based reagents (e.g., EDC/HOBt) in dimethylformamide (DMF) .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from chloroform/methanol mixtures yield high-purity product .

Q. How can the structure and purity of this compound be validated?

  • Structural Confirmation :
    • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify proton environments (e.g., furan ring protons at δ 6.2–7.4 ppm, piperazine methylene signals at δ 2.5–3.5 ppm) .
    • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and bond angles, as demonstrated for analogous piperazine-thiophene carboxamides .
  • Purity Assessment :
    • HPLC/LC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and mass spectrometry to confirm >95% purity and molecular ion peaks .

Q. What in vitro assays are suitable for initial bioactivity screening?

  • Receptor Binding Assays : Screen for affinity toward serotonin (5-HT1A_{1A}/5-HT2A_{2A}) or dopamine receptors due to the piperazine moiety’s known CNS activity .
  • Enzyme Inhibition : Test against acetylcholinesterase (AChE) or kinases using fluorometric or colorimetric substrates (e.g., Ellman’s reagent for AChE) .
  • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound?

  • Piperazine Modifications : Replace the 4-methoxyphenyl group with halogenated or bulkier aryl groups to enhance receptor selectivity. Compare binding affinities using radioligand displacement assays .
  • Furan/Oxolan Substitutions : Introduce electron-withdrawing groups (e.g., nitro) on the furan ring or replace oxolan with tetrahydrofuran derivatives to improve metabolic stability .
  • Statistical Analysis : Apply multivariate regression to correlate substituent properties (e.g., logP, polar surface area) with bioactivity .

Q. What computational strategies aid in target identification and mechanistic insights?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to 5-HT receptors, focusing on piperazine-furan interactions within hydrophobic pockets .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., GROMACS) over 100 ns to assess stability of hydrogen bonds with key residues (e.g., Asp116 in 5-HT1A_{1A}) .
  • ADMET Prediction : Employ SwissADME or pkCSM to estimate bioavailability, blood-brain barrier penetration, and toxicity risks .

Q. How to resolve contradictions in solubility or bioactivity data?

  • Solubility Enhancement : Use co-solvents (e.g., DMSO/PEG mixtures) or formulate as nanoparticles (e.g., PLGA encapsulation) to improve aqueous solubility .
  • Bioactivity Reproducibility :
    • Orthogonal Assays : Validate receptor binding results with functional assays (e.g., cAMP accumulation for GPCRs) .
    • Purity Reassessment : Re-analyze batches via LC-MS to rule out impurities (>98% purity required for conclusive data) .

Q. What methodologies evaluate metabolic stability and degradation pathways?

  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Identify metabolites (e.g., N-dealkylation or furan oxidation) .
  • Isotope Labeling : Use 14C^{14}C-labeled ethanediamide moieties to trace metabolic byproducts in hepatocyte models .
  • Structural Analogues : Compare with trifluoromethyl-containing derivatives (known for enhanced stability) to guide synthetic modifications .

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